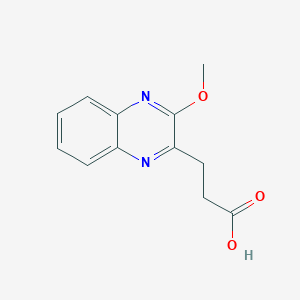

3-(3-Methoxyquinoxalin-2-yl)propanoic acid

説明

3-(3-Methoxyquinoxalin-2-yl)propanoic acid is a chemical compound with the molecular formula C12H12N2O3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

特性

IUPAC Name |

3-(3-methoxyquinoxalin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-12-10(6-7-11(15)16)13-8-4-2-3-5-9(8)14-12/h2-5H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIQZKAWWUSNIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2N=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364073 | |

| Record name | 3-(3-methoxyquinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803176 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

727682-53-3 | |

| Record name | 3-(3-methoxyquinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Alkylation of Quinoxaline Derivatives with Acrylic Acid Derivatives

A common approach involves the nucleophilic substitution or Michael addition of a quinoxaline derivative at the 2-position with acrylic acid or its esters.

- Starting Material: 3-methoxyquinoxaline or its 2-substituted derivatives.

- Reagents: Acrylic acid or ethyl acrylate.

- Conditions: Heating with potassium carbonate as a base in an oil bath at approximately 100 °C for extended periods (e.g., 10 hours).

- Workup: The reaction mixture is cooled, solvent evaporated, and the product extracted with ethyl acetate, washed, dried, and crystallized from ethanol.

This method yields ethyl 3-(3-methoxyquinoxalin-2-yl)propanoate intermediates, which are precursors to the acid form.

Hydrolysis of Ester to Carboxylic Acid

The ester intermediate undergoes alkaline hydrolysis to afford the free acid:

- Reagents: Sodium hydroxide solution in water.

- Solvent: Ethanol-water mixture.

- Conditions: Stirring at room temperature or mild heating (e.g., 25 °C) for around 10 hours.

- Workup: Acidification with acetic acid to precipitate the acid, followed by filtration and recrystallization from ethanol.

- Yield: High yields reported (e.g., 91%) with white crystalline products and melting points around 181–183 °C.

Functional Group Modifications for Structural Diversification

Further modifications of the propanoic acid derivatives include:

- Conversion to hydrazides by reaction with hydrazine hydrate.

- Formation of amides via coupling with amines using dicyclohexyl carbodiimide (DCC) and hydroxysuccinimide (HSU).

- Attachment of various organic residues to modulate lipophilicity and biological activity.

While these steps are more relevant to derivative synthesis, they demonstrate the versatility of the propanoic acid intermediate.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Michael addition/Alkylation | 3-Methoxyquinoxaline or derivative | Acrylic acid or ethyl acrylate, K2CO3, 100 °C, 10 h | Ethyl 3-(3-methoxyquinoxalin-2-yl)propanoate | Not specified | Requires heating, base catalysis |

| 2 | Ester hydrolysis | Ethyl 3-(3-methoxyquinoxalin-2-yl)propanoate | NaOH (aq), EtOH, 25 °C, 10 h | 3-(3-Methoxyquinoxalin-2-yl)propanoic acid | ~91 | Acidification precipitates product |

| 3 | Hydrazide formation (optional) | Ester intermediate | Hydrazine hydrate, ethanol | Hydrazide derivative | 85 | For further structural modifications |

| 4 | Amide coupling (optional) | Carboxylic acid intermediate | Amines, DCC, HSU, room temperature | N-alkyl propanamide derivatives | 49–70 | Multicomponent reactions for diversity |

Research Findings and Analytical Data

- Yields: The hydrolysis step to obtain the free acid is highly efficient, with yields around 90% reported.

- Purity: Crystallization from ethanol yields pure white crystals with well-defined melting points.

- NMR Characterization: Proton NMR spectra confirm the presence of methoxy, quinoxaline aromatic protons, and propanoic acid side chain protons consistent with the target structure.

- Solubility: The compound exhibits moderate solubility (>34.8 µg/mL at pH 7.4), suitable for further biological evaluation.

Notes on Alternative Methods and Considerations

- Direct synthesis from 2-chloroquinoxaline derivatives via nucleophilic substitution with propanoic acid derivatives could be an alternative route but is less documented.

- Multicomponent reactions and coupling strategies enable the generation of diverse derivatives from the propanoic acid intermediate, enhancing biological activity profiles.

- Reaction monitoring by thin-layer chromatography (TLC) is standard to ensure completion at each step.

化学反応の分析

Types of Reactions

3-(3-Methoxyquinoxalin-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinoxaline-2-carboxylic acid derivative.

Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline derivative.

Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoxaline-2-carboxylic acid derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

科学的研究の応用

3-(3-Methoxyquinoxalin-2-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: It can be used in the study of enzyme inhibition and receptor binding due to its quinoxaline core.

Industry: Used in the development of materials with specific electronic or optical properties.

作用機序

The mechanism of action of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context.

類似化合物との比較

Similar Compounds

Quinoxaline-2-carboxylic acid: Lacks the methoxy group and propanoic acid moiety.

3-Methoxyquinoxaline: Lacks the propanoic acid moiety.

2-Methylquinoxaline: Has a methyl group instead of a methoxy group.

Uniqueness

3-(3-Methoxyquinoxalin-2-yl)propanoic acid is unique due to the presence of both the methoxy group and the propanoic acid moiety, which can confer distinct chemical and biological properties

生物活性

3-(3-Methoxyquinoxalin-2-yl)propanoic acid (CAS Number: 727682-53-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a quinoxaline ring, which is known for its diverse pharmacological properties. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability.

Recent studies have identified this compound as an inhibitor of Thioredoxin Glutathione Reductase (SmTGR) from Schistosoma mansoni. This enzyme plays a crucial role in the redox balance within parasites, making it a viable target for anti-parasitic drug development. The compound binds to specific sites on the enzyme, leading to inhibition of its activity. Co-crystallization studies demonstrated that the compound occupies the NADPH binding site, significantly affecting enzyme function .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Inhibition Studies : In a study assessing various compounds for their inhibitory effects on SmTGR, this compound was shown to induce significant enzyme inhibition at concentrations that led to protein precipitation, complicating further analysis .

- Molecular Docking : Molecular docking simulations indicated strong binding affinity between the compound and SmTGR, with stable interactions observed throughout the docking process. The binding energy calculations supported its potential as a lead compound for further development .

- Pharmacokinetic Predictions : Preliminary pharmacokinetic analyses suggest favorable properties for oral bioavailability, although further studies are required to fully characterize its pharmacokinetic profile in vivo .

Comparative Analysis

To contextualize the activity of this compound, it is beneficial to compare it with similar compounds:

| Compound | IC50 (μM) | Target | Notes |

|---|---|---|---|

| This compound | ~500 | SmTGR | Irreversible inhibition |

| Compound A (e.g., Thiadiazole Derivative) | ~200 | Other Reductases | Different binding site |

| Compound B (e.g., Indole Derivative) | ~300 | SmTGR | Reversible inhibition |

Q & A

Q. How can researchers confirm the identity and purity of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid?

- Methodological Answer: To confirm identity, use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z 218.21 (CHNO) . Purity can be assessed via reverse-phase HPLC with a C18 column (e.g., 95:5 water:acetonitrile mobile phase, UV detection at 254 nm). Cross-validate with H and C NMR to confirm functional groups: the methoxy group (δ ~3.9 ppm) and quinoxaline protons (δ 7.5–8.5 ppm) .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer: A common route involves esterification of 3-hydroxyquinoxaline derivatives followed by hydrolysis. For example:

- Step 1: React 3-hydroxyquinoxaline with methyl acrylate via nucleophilic aromatic substitution to form ethyl 3-(3-hydroxyquinoxalin-2-yl)propanoate .

- Step 2: Methylate the hydroxyl group using iodomethane and a base (e.g., KCO) in DMF.

- Step 3: Hydrolyze the ester under acidic conditions (e.g., HCl/EtOH) to yield the final carboxylic acid .

Monitor each step by TLC (silica gel, ethyl acetate/hexane) and confirm intermediates via IR (C=O stretch at ~1700 cm) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer: Refer to Safety Data Sheets (SDS) for related quinoxaline derivatives: use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. In case of exposure, rinse skin with water for 15 minutes and seek medical attention . Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer:

- Catalyst Screening: Test palladium or copper catalysts for the methoxylation step to reduce side reactions.

- Solvent Optimization: Replace DMF with a greener solvent (e.g., DMSO or ionic liquids) to enhance reaction efficiency .

- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining >80% yield .

Use Design of Experiments (DoE) to analyze variables (temperature, catalyst loading) and identify optimal conditions .

Q. How can discrepancies in spectral data (e.g., unexpected H NMR shifts) be resolved?

- Methodological Answer:

- 2D NMR Analysis: Perform COSY or HSQC to distinguish overlapping proton signals, especially in the aromatic region (δ 7.5–8.5 ppm) .

- X-ray Crystallography: Resolve structural ambiguities by growing single crystals (e.g., using slow evaporation in ethanol/water) .

- Computational Modeling: Compare experimental C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to validate assignments .

Q. What advanced applications exist for this compound in medicinal chemistry?

- Methodological Answer:

- Enzyme Inhibition Studies: Screen against kinases (e.g., EGFR) using fluorescence-based assays; the quinoxaline core may act as a ATP-binding site competitor .

- Prodrug Development: Synthesize ester prodrugs (e.g., methyl or benzyl esters) to enhance bioavailability, followed by in vitro hydrolysis studies in plasma .

- Structure-Activity Relationship (SAR): Modify the methoxy group to halogens or amines and evaluate cytotoxicity via MTT assays .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

- Methodological Answer:

- Standardize Assay Conditions: Control variables like cell line passage number, serum concentration, and incubation time.

- Metabolite Profiling: Use LC-MS to identify degradation products or metabolites that may influence activity .

- Collaborative Validation: Share samples with independent labs to replicate results, ensuring batch-to-batch consistency via QC protocols (e.g., ≥95% purity by HPLC) .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHNO | |

| CAS Number | 7712-28-9 | |

| Molecular Weight | 218.21 g/mol | |

| Key NMR Shifts (δ, ppm) | Quinoxaline H: 7.5–8.5; OCH: ~3.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。